molecular formula C15H20O4 B8080563 Ethyl 6-(2-methylphenoxy)-2-oxohexanoate

Ethyl 6-(2-methylphenoxy)-2-oxohexanoate

Cat. No.: B8080563
M. Wt: 264.32 g/mol
InChI Key: QXKVDFMTTVDSFR-UHFFFAOYSA-N
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Description

Ethyl 6-(2-methylphenoxy)-2-oxohexanoate is a keto-ester derivative featuring a hexanoate backbone substituted with a 2-methylphenoxy group at the 6-position and a ketone moiety at the 2-position. Its structure combines aromatic and aliphatic functionalities, which influence its physicochemical properties and reactivity .

Properties

IUPAC Name

ethyl 6-(2-methylphenoxy)-2-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-3-18-15(17)13(16)9-6-7-11-19-14-10-5-4-8-12(14)2/h4-5,8,10H,3,6-7,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKVDFMTTVDSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCCCOC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key properties of Ethyl 6-(2-methylphenoxy)-2-oxohexanoate with structurally related esters:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted)
This compound C₁₅H₂₀O₄ 2-methylphenoxy, 2-oxo 264.32 Ester, ketone, aryl ether Low (lipophilic)
Methyl 6-(2-methoxyphenoxy)-2-oxohexanoate C₁₄H₁₈O₅ 2-methoxyphenoxy, 2-oxo 266.29 Ester, ketone, aryl ether Moderate
Ethyl 2-oxohexanoate (CAS 5753-96-8) C₈H₁₄O₃ None (simple keto-ester) 158.20 Ester, ketone High (polar solvents)
Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate C₁₄H₁₆Cl₂O₃ 2,5-dichlorophenyl, 6-oxo 303.18 Ester, ketone, aryl halide Very low

Key Observations :

  • Lipophilicity: The 2-methylphenoxy group in the target compound increases lipophilicity compared to simpler esters like Ethyl 2-oxohexanoate, making it less soluble in polar solvents .
  • Electronic Effects: The electron-donating methyl group on the phenoxy ring contrasts with the electron-withdrawing chlorine substituents in Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate, which may alter reactivity in electrophilic substitutions .
Biocatalytic Reduction

Ethyl 2-oxohexanoate (simpler analog) undergoes stereoselective reduction by marine actinomycetes to yield α-hydroxy esters with high enantiomeric excess (e.g., >90% ee) .

Aldol Reactions

In cross-aldol reactions, Ethyl 2-oxohexanoate participates in homo-aldol pathways due to its enolizable α-keto group. However, this compound’s extended carbon chain and aromatic substituent may suppress cross-aldol reactivity, favoring homo-aldol products or requiring modified reaction conditions .

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